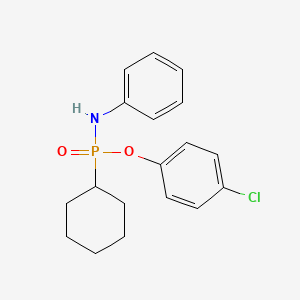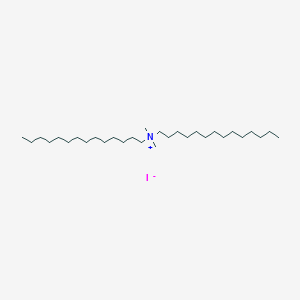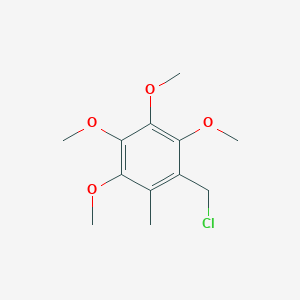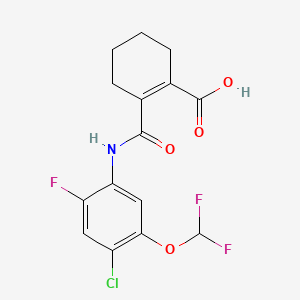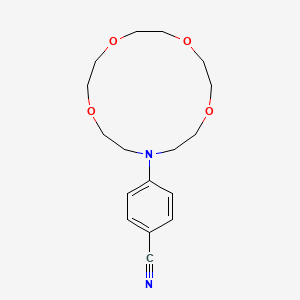
Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)-: is a chemical compound with the molecular formula C17H24N2O4 It is known for its unique structure, which includes a benzonitrile group and a macrocyclic ether containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- typically involves the reaction of benzonitrile with a macrocyclic ether containing nitrogen. One common method is the Mannich reaction, which incorporates the use of formaldehyde and a secondary amine to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include a solvent such as methanol or ethanol, a catalyst, and controlled temperature and pressure to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzonitrile group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology: In biological research, this compound is used as a fluorescent probe for detecting metal ions. Its unique structure allows it to exhibit fluorescence upon binding with specific metal ions, making it useful in bioimaging and biosensing applications .
Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- involves its ability to bind metal ions through its macrocyclic ether and nitrogen-containing structure. This binding induces changes in the compound’s electronic structure, leading to fluorescence. The molecular targets include metal ions such as sodium, potassium, and calcium, and the pathways involved include excited-state proton transfer reactions .
Comparison with Similar Compounds
- Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)-
- 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
- 8-(1,4,7,10-Tetraoxa-13-azacyclopentadec-13-ylmethyl)quinolin-7-ol
Uniqueness: Benzonitrile, 4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)- is unique due to its specific combination of a benzonitrile group and a macrocyclic ether containing nitrogen. This structure allows it to exhibit unique fluorescence properties upon binding with metal ions, making it particularly useful in applications requiring sensitive detection of metal ions .
Properties
CAS No. |
152387-40-1 |
|---|---|
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzonitrile |
InChI |
InChI=1S/C17H24N2O4/c18-15-16-1-3-17(4-2-16)19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-14H2 |
InChI Key |
ZYVDDTCGVZOZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14281869.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
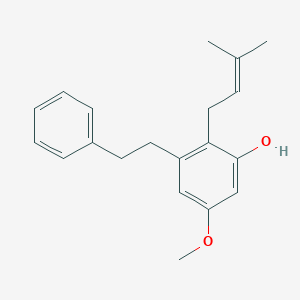
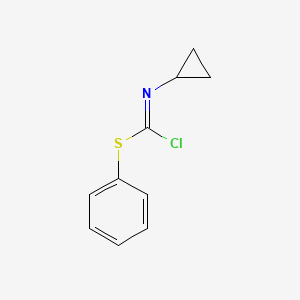

![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
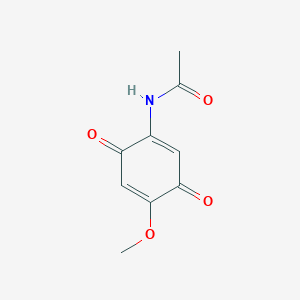
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)

